Precise Control Over Molecular Dimensions: Quantitative Comparison of PEG Unit Length
The selection of Amino-PEG2-C2-acid over its PEG1 or PEG3 analogs is a quantitative decision based on linker length. Amino-PEG2-C2-acid provides a 3-unit PEG spacer [1]. This is a verifiable 1.5x increase in chain length compared to Amino-PEG1-C2-acid (2-unit spacer) and a 33% reduction compared to Amino-PEG3-C2-acid (4-unit spacer) [2]. This difference in atomic composition (C7H15NO4 vs. C5H11NO3 vs. C9H19NO5) translates directly to a distinct molecular weight of 177.20 g/mol, compared to 133.15 g/mol for the PEG1 analog and 221.25 g/mol for the PEG3 analog .
| Evidence Dimension | Molecular Size (PEG Unit Count) |
|---|---|
| Target Compound Data | 3 (PEG2) |
| Comparator Or Baseline | Amino-PEG1-C2-acid: 2 units; Amino-PEG3-C2-acid: 4 units |
| Quantified Difference | Amino-PEG2-C2-acid is 50% longer than PEG1 and 25% shorter than PEG3. |
| Conditions | Comparative analysis of molecular structure and composition. |
Why This Matters
This specific length is critical for optimizing the distance between the E3 ligase ligand and the target protein ligand in a PROTAC, or between the antibody and the payload in an ADC, directly influencing biological activity and degradation efficiency.
- [1] PeptideDB. (n.d.). Amino-PEG2-C2-acid. View Source
- [2] 西安瑞禧生物科技有限公司. (2025). 资料专栏-新品上市-791028-27-8 ,NH2-PEG2-COOH,氨基-二聚乙二醇-羧基. View Source
